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molecular formula C11H11FO2 B3275708 5-Fluoro-indan-2-carboxylic acid methyl ester CAS No. 628732-04-7

5-Fluoro-indan-2-carboxylic acid methyl ester

Cat. No. B3275708
M. Wt: 194.20 g/mol
InChI Key: MIZJGPQVOBOFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091232B2

Procedure details

To a mixture of NaH (2.64 g, 66 mmol) in dimethylcarbonate (4.2 mL, 50 mmol) in THF (30 mL) was added a solution of 5-fluoroindanone (commercially available from Aldrich) (5 g, 33 mmol). After 30 m at 65° C. the mixture was cooled to rt, acidified with HCl (aq) and extracted with Et2O or EtOAc. The organic layers were washed with water, dried over MgSO4 and evaporated to dryness. The residue was used in the next step without further purification. The keto-ester was dissolved in AcOH (100 mL) and 70% perchloric acid (2 mL). 10% Pd/C (2 g) was added and the mixture was hydrogenated at 50 psi for 18 h. The mixture was diluted with Et2O or CHCl3 and water and filtered through a pad of celite. The organic layer was separated and the aqueous layer was extracted with Et2O. The organic fractions were pooled, washed with water, dried over MgSO4, filtered and evaporated to leave a residue. The residue was purified by chromatography on silica gel with 15% EtOAc: hexane to give 5-fluoro-indan-2-carboxylic acid methyl ester (Intermediate EIGHTEEN-3), 2.25 g. Use of 5-fluoro-indan-2-carboxylic acid methyl ester (Intermediate EIGHTEEN-3) in Method SEVENTEEN produced 4-(5-fluoro-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 145).
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5](=[O:8])OC.[F:9][C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[C:15](=O)[CH2:14][CH2:13]2.Cl>C1COCC1>[CH3:3][O:4][C:5]([CH:14]1[CH2:13][C:12]2[C:16](=[CH:17][CH:18]=[C:10]([F:9])[CH:11]=2)[CH2:15]1)=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.2 mL
Type
reactant
Smiles
COC(OC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2CCC(C2=CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O or EtOAc
WASH
Type
WASH
Details
The organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was used in the next step without further purification
DISSOLUTION
Type
DISSOLUTION
Details
The keto-ester was dissolved in AcOH (100 mL)
ADDITION
Type
ADDITION
Details
10% Pd/C (2 g) was added
ADDITION
Type
ADDITION
Details
The mixture was diluted with Et2O or CHCl3 and water
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel with 15% EtOAc

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(=O)C1CC2=CC=C(C=C2C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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